molecular formula C20H18ClN3O2S B2742053 2-[(4-chlorophenyl)methylsulfanyl]-3-(2-methoxyethyl)-5H-pyrimido[5,4-b]indol-4-one CAS No. 888443-63-8

2-[(4-chlorophenyl)methylsulfanyl]-3-(2-methoxyethyl)-5H-pyrimido[5,4-b]indol-4-one

Cat. No. B2742053
CAS RN: 888443-63-8
M. Wt: 399.89
InChI Key: ZMBLZDLAXXDWLL-UHFFFAOYSA-N
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Description

The compound “2-[(4-chlorophenyl)methylsulfanyl]-3-(2-methoxyethyl)-5H-pyrimido[5,4-b]indol-4-one” is a complex organic molecule. It contains an indole nucleus, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . This structure is a key component of many biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and rings. The indole nucleus, in particular, is aromatic in nature, which means it has a stable ring structure with delocalized π-electrons .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Indole derivatives are known to undergo a variety of reactions, including electrophilic substitution, due to the presence of excessive π-electrons .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Indole derivatives are typically crystalline and colorless, with specific odors .

Scientific Research Applications

Antiviral Properties

Heterocyclic compounds, such as the one , are gaining importance in the field of medicinal chemistry due to their broad spectrum of physiological activities . They have been found to exhibit antiviral behavior . This makes them potential candidates for the development of new antiviral drugs.

Anti-Tobacco Mosaic Virus Activity

Some derivatives of the compound have shown anti-tobacco mosaic virus (TMV) activity . This suggests that they could be used in the development of protective agents for tobacco plants affected by TMV.

Antifungal Properties

Sulfonamide derivatives, which include the compound , have been reported to possess antifungal properties . This suggests potential applications in the treatment of fungal infections.

Antibacterial Properties

Certain 1,3,4-thiadiazoles, which are part of the structure of the compound, have shown antibacterial properties . This indicates potential use in the development of new antibacterial drugs.

Anticonvulsant Properties

Some 1,3,4-thiadiazoles have displayed anticonvulsant properties . This suggests that the compound could be explored for potential use in the treatment of convulsive disorders.

Anti-HIV Properties

Indole derivatives, which include the compound , have been reported to have anti-HIV properties . This suggests potential applications in the development of drugs for the treatment of HIV.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which this compound is used. Many indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic agents .

Future Directions

Indole derivatives have been found to possess a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that “2-[(4-chlorophenyl)methylsulfanyl]-3-(2-methoxyethyl)-5H-pyrimido[5,4-b]indol-4-one” and similar compounds could have potential for further exploration in the development of new therapeutic agents.

properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-3-(2-methoxyethyl)-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O2S/c1-26-11-10-24-19(25)18-17(15-4-2-3-5-16(15)22-18)23-20(24)27-12-13-6-8-14(21)9-7-13/h2-9,22H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMBLZDLAXXDWLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-chlorophenyl)methylsulfanyl]-3-(2-methoxyethyl)-5H-pyrimido[5,4-b]indol-4-one

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